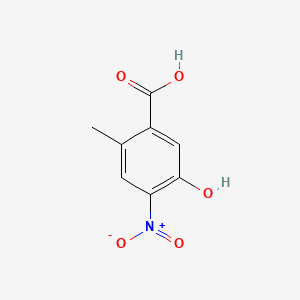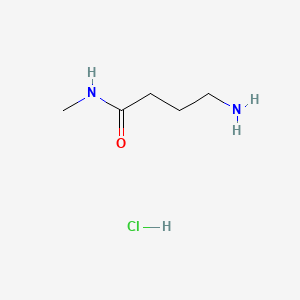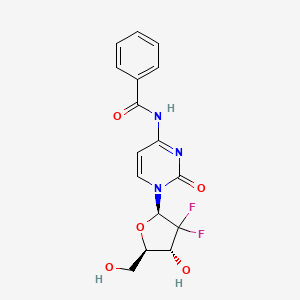
Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro-: is a modified nucleoside analogue It is structurally characterized by the presence of a benzoyl group attached to the cytidine base, and two fluorine atoms replacing the hydrogen atoms at the 2’ position of the deoxyribose sugar
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- typically involves the following steps:
Starting Material: The synthesis begins with a suitable ribofuranose derivative, such as 1-halo ribofuranose.
Glycosylation: The ribofuranose derivative is reacted with a protected cytosine base under glycosylation conditions to form the nucleoside.
Fluorination: The nucleoside is then subjected to fluorination reactions to introduce the fluorine atoms at the 2’ position.
Benzoylation: Finally, the benzoyl group is introduced by reacting the nucleoside with benzoyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
High Yield Reactions: Using high-yielding glycosylation and fluorination reactions.
Purification: Employing efficient purification techniques such as crystallization and chromatography to obtain the pure compound.
Automation: Utilizing automated synthesis equipment to ensure consistency and scalability.
化学反应分析
Types of Reactions:
Oxidation: Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- can undergo oxidation reactions, particularly at the benzoyl group.
Reduction: The compound can be reduced under specific conditions to remove the benzoyl group.
Substitution: The fluorine atoms at the 2’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products:
Oxidation Products: Oxidized derivatives of the benzoyl group.
Reduction Products: De-benzoylated cytidine analogues.
Substitution Products: Nucleoside analogues with different substituents at the 2’ position.
科学研究应用
Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.
Biology: Studied for its interactions with enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- involves its incorporation into DNA or RNA, where it can:
Inhibit DNA/RNA Synthesis: By acting as a chain terminator during nucleic acid synthesis.
Enzyme Inhibition: Inhibit enzymes such as DNA polymerase and ribonucleotide reductase, which are crucial for DNA replication and repair.
Induce Apoptosis: Trigger programmed cell death in cancer cells by disrupting their DNA synthesis.
相似化合物的比较
Gemcitabine: Another nucleoside analogue with two fluorine atoms at the 2’ position but without the benzoyl group.
Cytarabine: A nucleoside analogue used in cancer treatment, with a similar mechanism of action but different structural modifications.
Fluorouracil: A pyrimidine analogue used in chemotherapy, which also incorporates into nucleic acids to disrupt their function.
Uniqueness: Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- is unique due to the presence of both the benzoyl group and the fluorine atoms, which confer distinct chemical properties and biological activities. This combination enhances its stability and efficacy as a therapeutic agent compared to other nucleoside analogues.
属性
IUPAC Name |
N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O5/c17-16(18)12(23)10(8-22)26-14(16)21-7-6-11(20-15(21)25)19-13(24)9-4-2-1-3-5-9/h1-7,10,12,14,22-23H,8H2,(H,19,20,24,25)/t10-,12-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMDTRXWNNAGKY-MPKXVKKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
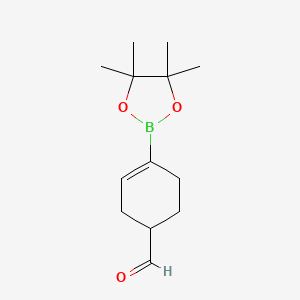
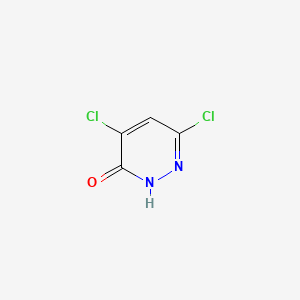
![3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B599782.png)
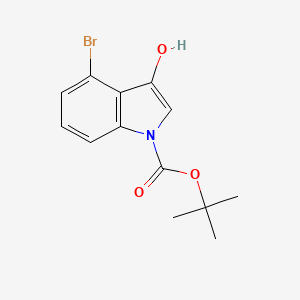
![2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole](/img/structure/B599786.png)
![Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599788.png)


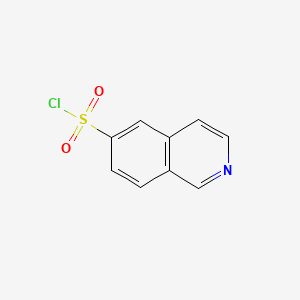
![Tetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B599794.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B599795.png)
